molecular formula C12H18N2O2S B6645390 1-Butylsulfonyl-2,3-dihydroindol-7-amine

1-Butylsulfonyl-2,3-dihydroindol-7-amine

Cat. No. B6645390
M. Wt: 254.35 g/mol
InChI Key: ODGNMKOKEGZXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylsulfonyl-2,3-dihydroindol-7-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BSI-7 and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BSI-7 involves its selective binding to the 5-HT1A receptor. This binding leads to a conformational change in the receptor, which in turn activates downstream signaling pathways. The exact nature of these signaling pathways is still being studied, but it is believed that they play a role in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
BSI-7 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BSI-7 can modulate the activity of the 5-HT1A receptor, leading to changes in intracellular calcium levels and the activation of downstream signaling pathways. In vivo studies have shown that BSI-7 can modulate anxiety-like behavior in rats, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

BSI-7 has several advantages for use in lab experiments. First, its selectivity for the 5-HT1A receptor makes it a valuable tool for studying the function of this receptor in both in vitro and in vivo experiments. Second, its relatively simple synthesis method and high purity make it easy to use in experiments. However, there are also limitations to the use of BSI-7. One limitation is its potential toxicity, which requires careful handling and monitoring. Another limitation is its selectivity for the 5-HT1A receptor, which may limit its usefulness in studying other serotonin receptors.

Future Directions

There are several future directions for research on BSI-7. One area of research involves the development of new analogs of BSI-7 with improved selectivity and potency. Another area of research involves the use of BSI-7 in combination with other compounds to study the complex interactions between serotonin receptors and other signaling pathways. Finally, there is a need for further research on the potential therapeutic applications of BSI-7 in the treatment of anxiety disorders and other conditions.

Synthesis Methods

The synthesis of BSI-7 involves the reaction of 2,3-dihydroindol-7-amine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure BSI-7.

Scientific Research Applications

BSI-7 has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of BSI-7 as a tool for studying the function of serotonin receptors. BSI-7 has been shown to selectively bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. This selectivity makes BSI-7 a valuable tool for studying the function of this receptor in both in vitro and in vivo experiments.

properties

IUPAC Name

1-butylsulfonyl-2,3-dihydroindol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-3-9-17(15,16)14-8-7-10-5-4-6-11(13)12(10)14/h4-6H,2-3,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGNMKOKEGZXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2=C1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.